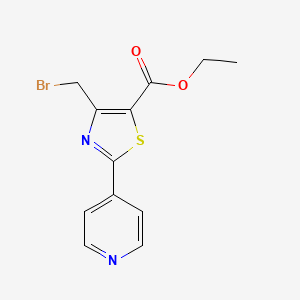

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-bromométhyl-2-(4-pyridyl)thiazole-5-carboxylate d'éthyle est un composé organique synthétique de formule moléculaire C12H11BrN2O2S et de masse moléculaire 327,20 g/mol . Ce composé est caractérisé par un cycle thiazole, qui est un cycle à cinq chaînons contenant à la fois des atomes de soufre et d'azote. La présence des groupes bromométhyle et pyridyle en fait un intermédiaire polyvalent en synthèse organique, en particulier dans l'industrie pharmaceutique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-bromométhyl-2-(4-pyridyl)thiazole-5-carboxylate d'éthyle implique généralement la bromation d'un composé thiazole précurseur. Une méthode courante comprend la réaction du 2-(4-pyridyl)thiazole-5-carboxylate d'éthyle avec du brome en présence d'un solvant approprié tel que le dichlorométhane. La réaction est effectuée à température ambiante et suivie par chromatographie sur couche mince (CCM) jusqu'à son achèvement .

Méthodes de production industrielle

En milieu industriel, la production de ce composé peut être mise à l'échelle en utilisant des réacteurs à écoulement continu, ce qui permet un meilleur contrôle des conditions de réaction et une sécurité accrue. L'utilisation de systèmes automatisés garantit une qualité de produit constante et réduit le risque d'erreurs humaines .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-bromométhyl-2-(4-pyridyl)thiazole-5-carboxylate d'éthyle subit plusieurs types de réactions chimiques, notamment :

Substitution nucléophile : Le groupe bromométhyle est très réactif vis-à-vis des nucléophiles, conduisant à la formation de divers dérivés thiazoliques substitués.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour produire différents produits.

Réactifs et conditions courantes

Substitution nucléophile : Les nucléophiles courants comprennent les amines, les thiols et les alcoolates.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine conduirait à un dérivé thiazolique aminométhyle .

Applications De Recherche Scientifique

Le 4-bromométhyl-2-(4-pyridyl)thiazole-5-carboxylate d'éthyle a un large éventail d'applications en recherche scientifique :

Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et des modulateurs de récepteurs.

Industrie : Le composé est utilisé dans la production de produits agrochimiques et d'autres produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action du 4-bromométhyl-2-(4-pyridyl)thiazole-5-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe bromométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, ce qui conduit à l'inhibition de l'activité enzymatique ou à la modulation de la fonction du récepteur . Le cycle thiazole contribue également à l'affinité de liaison et à la spécificité du composé .

Mécanisme D'action

The mechanism of action of Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The thiazole ring also contributes to the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Aminothiazole-5-carboxylate d'éthyle

- 4-Bromopyrrole-2-carboxylate d'éthyle

- 4-Quinazolone-2-carboxylate d'éthyle

Unicité

Le 4-bromométhyl-2-(4-pyridyl)thiazole-5-carboxylate d'éthyle est unique en raison de la présence à la fois d'un groupe bromométhyle et d'un groupe pyridyle sur le cycle thiazole. Cette combinaison de groupes fonctionnels améliore sa réactivité et en fait un intermédiaire précieux pour la synthèse d'une large gamme de composés biologiquement actifs .

Propriétés

Formule moléculaire |

C12H11BrN2O2S |

|---|---|

Poids moléculaire |

327.20 g/mol |

Nom IUPAC |

ethyl 4-(bromomethyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(7-13)15-11(18-10)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3 |

Clé InChI |

VHVNFCZHFWGVJP-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)CBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)

![3-[(4-Chlorophenyl)sulfanyl]-3-(2-fluorophenyl)-1-phenylpropan-1-one](/img/structure/B12638858.png)

![(3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12638879.png)

![(11S,12R,16S)-11-(3-nitrobenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638880.png)

![2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B12638882.png)

![8-Chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638925.png)

![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12638926.png)